1-(2-methylphenoxy)-3-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]propan-2-ol
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Overview
Description
1-(2-METHYLPHENOXY)-3-[2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]PROPAN-2-OL is a complex organic compound with a unique structure that combines phenoxy, benzimidazole, and propanol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-METHYLPHENOXY)-3-[2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]PROPAN-2-OL typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-methylphenol with epichlorohydrin to form 1-(2-methylphenoxy)-2,3-epoxypropane. This intermediate is then reacted with 2-(phenoxymethyl)-1H-benzimidazole under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-METHYLPHENOXY)-3-[2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]PROPAN-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or benzimidazole moieties, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(2-METHYLPHENOXY)-3-[2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]PROPAN-2-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-METHYLPHENOXY)-3-[2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]PROPAN-2-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Similar Compounds
1-Phenoxypropan-2-ol: A simpler analog with similar phenoxy and propanol groups.
2-(Phenoxymethyl)-1H-benzimidazole: Shares the benzimidazole and phenoxy moieties.
1-Methoxy-2-(phenoxymethyl)benzene: Contains a phenoxymethyl group but lacks the benzimidazole and propanol components.
Uniqueness
1-(2-METHYLPHENOXY)-3-[2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]PROPAN-2-OL is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H24N2O3 |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
1-(2-methylphenoxy)-3-[2-(phenoxymethyl)benzimidazol-1-yl]propan-2-ol |
InChI |
InChI=1S/C24H24N2O3/c1-18-9-5-8-14-23(18)29-16-19(27)15-26-22-13-7-6-12-21(22)25-24(26)17-28-20-10-3-2-4-11-20/h2-14,19,27H,15-17H2,1H3 |
InChI Key |
DQSHTCMKPBIXKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4)O |
Origin of Product |
United States |
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